molecular formula C12H8Cl2O B049768 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol CAS No. 84944-91-2

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol

Cat. No. B049768
CAS RN: 84944-91-2
M. Wt: 239.09 g/mol
InChI Key: ZOELMYUQQKPMMG-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2-dihydroacenaphthylene, also known as 5,6-Dichloroacenaphthene, is a chlorinated derivative of acenaphthene . It’s a polycyclic aromatic hydrocarbon that has potential to act as polyploidizing agents in plants . It is also used as a reagent to synthesize Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular formula of 5,6-Dichloro-1,2-dihydroacenaphthylene is C12H8Cl2 . It has a molecular weight of 223.1 . The exact mass is 222.00000 .


Physical And Chemical Properties Analysis

5,6-Dichloro-1,2-dihydroacenaphthylene has a melting point of 160 °C and a predicted boiling point of 349.5±42.0 °C . Its density is predicted to be 1.404±0.06 g/cm3 . It is soluble in Chloroform and Ethyl Acetate .

properties

IUPAC Name

5,6-dichloro-1,2-dihydroacenaphthylen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELMYUQQKPMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol

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